trans-2-(4-(Methylthio)phenyl)cyclopentanol
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Overview
Description
trans-2-(4-(Methylthio)phenyl)cyclopentanol: is an organic compound with the molecular formula C12H16OS It is characterized by a cyclopentanol ring substituted with a 4-(methylthio)phenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methylthio)phenyl)cyclopentanol typically involves the following steps:
Formation of the cyclopentanol ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-(methylthio)phenyl group: This step often involves a substitution reaction where a suitable phenyl derivative is introduced to the cyclopentanol ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-(Methylthio)phenyl)cyclopentanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where the methylthio group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new compounds through various chemical reactions.
Biology and Medicine
- Potential applications in drug development due to its unique structural features.
- Investigated for its biological activity and interactions with biological molecules.
Industry
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2-(4-(Methylthio)phenyl)cyclopentanol involves its interaction with molecular targets through its functional groups. The methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentanol ring provides a stable framework that can undergo modifications to enhance the compound’s properties.
Comparison with Similar Compounds
trans-2-(4-Methylphenyl)cyclopentanol: Similar structure but lacks the methylthio group.
trans-2-(4-(Ethylthio)phenyl)cyclopentanol: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness:
- The presence of the methylthio group in trans-2-(4-(Methylthio)phenyl)cyclopentanol imparts unique chemical properties, making it distinct from other similar compounds.
- Its reactivity and potential applications in various fields highlight its importance in scientific research and industrial applications.
Properties
IUPAC Name |
(1R,2S)-2-(4-methylsulfanylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPSGKRVQIOQU-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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